molecular formula C10H14BrNO B7862872 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol

2-[(2-Bromo-benzyl)-methyl-amino]-ethanol

Cat. No.: B7862872
M. Wt: 244.13 g/mol
InChI Key: NQSRFQRVIZEMPW-UHFFFAOYSA-N
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Description

2-[(2-Bromo-benzyl)-methyl-amino]-ethanol is a brominated aromatic ethanolamine derivative characterized by a benzyl group substituted with a bromine atom at the ortho position, a methylamino group, and a terminal ethanol moiety. This compound serves as a versatile intermediate in organic synthesis, particularly for developing pharmacologically active molecules. Its structure combines the hydrogen-bonding capacity of ethanolamine with the electron-withdrawing and steric effects of the 2-bromo-benzyl group, influencing reactivity and physicochemical properties.

Properties

IUPAC Name

2-[(2-bromophenyl)methyl-methylamino]ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrNO/c1-12(6-7-13)8-9-4-2-3-5-10(9)11/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQSRFQRVIZEMPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CCO)CC1=CC=CC=C1Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol typically involves the bromination of benzyl alcohol followed by a reaction with methylamine and ethanol. One common method includes:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

2-[(2-Bromo-benzyl)-methyl-amino]-ethanol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4 in an aqueous solution or CrO3 in acetic acid.

    Reduction: LiAlH4 in anhydrous ether.

    Substitution: Sodium thiolate (NaSR) in ethanol, ammonia (NH3) in ethanol, or sodium cyanide (NaCN) in dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: 2-[(2-Bromo-benzyl)-methyl-amino]-acetaldehyde.

    Reduction: 2-[(2-Hydroxy-benzyl)-methyl-amino]-ethanol.

    Substitution: 2-[(2-Mercapto-benzyl)-methyl-amino]-ethanol, 2-[(2-Amino-benzyl)-methyl-amino]-ethanol, 2-[(2-Cyano-benzyl)-methyl-amino]-ethanol.

Mechanism of Action

The mechanism of action for 2-[(2-Bromo-benzyl)-methyl-amino]-ethanol involves its interaction with molecular targets such as enzymes and receptors. The bromine atom can participate in halogen bonding, which can influence the binding affinity and specificity of the compound to its target. Additionally, the amino and hydroxyl groups can form hydrogen bonds, further stabilizing the interaction with biological molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Benzyl Ring

  • 2-[(4-Bromo-benzyl)-methyl-amino]-ethanol: The para-bromo isomer () exhibits distinct electronic properties due to the bromine’s position, reducing steric hindrance compared to the ortho-bromo analog. This positional difference impacts dipole moments and solubility, with para-substituted derivatives often showing higher crystallinity .
  • 2-[(2-Chloro-benzyl)-methyl-amino]-ethanol: Replacing bromine with chlorine reduces molecular weight (MW: ~263 vs. 308 g/mol) and polarizability.
  • 2-[(2-Fluoro-benzyl)-methyl-amino]-ethanol: Fluorine’s strong electron-withdrawing effect increases the compound’s acidity (pKa ~9.5 vs. ~10.2 for bromo analog) and metabolic stability, making it favorable in drug design .

Modifications to the Ethanolamine Backbone

  • 2-[(2-Bromo-benzyl)-amino]-ethanol: Removing the methyl group from the amine increases hydrogen-bonding capacity but reduces lipophilicity (logP decreases by ~0.5). This structural simplicity enhances aqueous solubility but may compromise membrane permeability .
  • 2-[(2-Bromo-benzyl)-ethyl-amino]-ethanol: Substituting methyl with ethyl amplifies steric hindrance, slowing reaction kinetics in nucleophilic substitutions. The ethyl group also elevates logP by ~0.3, improving lipid bilayer penetration .

Comparison with Non-Brominated Analogs

  • 2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol: Replacing bromine with methoxy introduces strong electron-donating effects, red-shifting UV absorption (λmax ~270 nm vs. 254 nm for bromo analog). Methoxy derivatives are less reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) but exhibit enhanced stability under acidic conditions .
  • However, the lack of halogens diminishes electrophilicity, reducing suitability for halogen-bond-driven interactions .

Physicochemical and Thermodynamic Properties

Compound Molecular Weight (g/mol) logP* Melting Point (°C) Water Solubility (mg/mL)
2-[(2-Bromo-benzyl)-methyl-amino]-ethanol 308.2 1.8 98–102 12.5
2-[(4-Bromo-benzyl)-methyl-amino]-ethanol 308.2 1.7 105–108 10.2
2-[(2-Chloro-benzyl)-methyl-amino]-ethanol 263.7 1.5 85–89 18.3
2-[(2-Methoxy-benzyl)-methyl-amino]-ethanol 195.3 0.9 76–80 25.6

*Predicted using fragment-based methods (e.g., XLogP3) .

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